2-(6-Hydroxypyridin-3-yl)acetohydrazide
Description
2-(6-Hydroxypyridin-3-yl)acetohydrazide is a hydrazide derivative characterized by a hydroxypyridinyl moiety attached to an acetohydrazide backbone.
Properties
Molecular Formula |
C7H9N3O2 |
|---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
2-(6-oxo-1H-pyridin-3-yl)acetohydrazide |
InChI |
InChI=1S/C7H9N3O2/c8-10-7(12)3-5-1-2-6(11)9-4-5/h1-2,4H,3,8H2,(H,9,11)(H,10,12) |
InChI Key |
CSNLVRNCXZHYQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC=C1CC(=O)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Oxo-1,6-dihydropyridin-3-yl)acetohydrazide typically involves the reaction of 6-oxo-1,6-dihydropyridine-3-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for 2-(6-Oxo-1,6-dihydropyridin-3-yl)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(6-Oxo-1,6-dihydropyridin-3-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The acetohydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of 6-oxo derivatives.
Reduction: Formation of 6-hydroxy derivatives.
Substitution: Formation of substituted acetohydrazides.
Scientific Research Applications
2-(6-Oxo-1,6-dihydropyridin-3-yl)acetohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(6-Oxo-1,6-dihydropyridin-3-yl)acetohydrazide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The acetohydrazide moiety is particularly important for its binding affinity and specificity. The compound may also participate in redox reactions within biological systems, affecting various metabolic pathways.
Comparison with Similar Compounds
Antimicrobial Activity
- 2-(Pyridine-2-ylamino)acetohydrazide derivatives: Cyclization into 1,3,4-oxadiazole (compound 3) improved antimicrobial activity, with MIC values of 30.2–43.2 μg/cm³ against bacterial and fungal strains .
Anticancer Activity
- Benzothiazole-thioacetohydrazides (4a–4j) : Exhibited cytotoxicity against glioma (C6), lung (A549), breast (MCF-7), and colon (HT-29) cancer cells. Compound 4d showed selective inhibition of cancer cell migration .
- 1,2,4-Triazole-thioacetohydrazides: Selective cytotoxicity against melanoma (IGR39) cells, with compounds like N′-(2-oxoindolin-3-ylidene) derivatives showing potent activity .
Antioxidant Activity
- Coumarin-acetohydrazide hybrids (e.g., compound 5): Scavenged DPPH, H₂O₂, and NO radicals, comparable to ascorbic acid. The conjugated coumarin system likely enhances radical stabilization .
Other Activities
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups (e.g., Cl): Enhance stability and reactivity, as seen in 2-(4-chlorophenoxy)acetohydrazide, which serves as a versatile intermediate .
- Thioether Linkages : Improve lipophilicity and membrane permeability, critical for anticancer activity in benzothiazole derivatives .
- Heterocyclic Moieties : Pyridinyl, xanthine, or coumarin systems contribute to hydrogen bonding and π-π interactions, influencing target binding .
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